Methyl (11Z,14Z,17Z)-eicosatrienoate
Overview
Description
11(Z),14(Z),17(Z)-Eicosatrienoic acid is a rare ω-3 PUFA in normal humans. However, it is one of the most active essential fatty acids when assayed for the inhibition of fatty acid elongation/desaturation reactions which convert dietary C-18 fatty acids to C-20 eicosanoid precursors. 11(Z),14(Z),17(Z)-Eicosatrienoic acid methyl ester is an ester version of the free acid that may be more amenable for the formulation of fatty acid-containing diets and dietary supplements.
Mechanism of Action
Target of Action
Methyl (11Z,14Z,17Z)-eicosatrienoate, also known as METHYL (11Z,14Z,17Z)-ICOSA-11,14,17-TRIENOATE, is a type of unsaturated fatty acid Unsaturated fatty acids are known to interact with a variety of cellular components, including enzymes and cell membranes, influencing cell signaling and metabolic processes .
Mode of Action
It is known that unsaturated fatty acids can incorporate into cell membranes, altering their fluidity and function . They can also bind to and modulate the activity of various enzymes and receptors, influencing cellular signaling pathways .
Biochemical Pathways
They are involved in the regulation of gene expression, modulation of immune responses, and maintenance of membrane integrity .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestine, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine .
Result of Action
Unsaturated fatty acids are known to influence cell membrane properties, enzyme activities, and gene expression, which can have wide-ranging effects on cellular function and health .
Action Environment
Environmental factors such as diet, temperature, and pH can influence the action, efficacy, and stability of fatty acids. For example, dietary intake can affect the levels of fatty acids in the body. Temperature and pH can influence the stability of the fatty acids and their incorporation into cell membranes .
Biochemical Analysis
Biochemical Properties
Methyl (11Z,14Z,17Z)-eicosatrienoate plays a significant role in biochemical reactions, particularly in the maintenance of mitochondrial function. It has been shown to support the continued replication of functional mitochondria in Saccharomyces cerevisiae . This compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis to release eicosatrienoic acid. Additionally, this compound can interact with fatty acid-binding proteins, facilitating its transport within cells.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the replication of mitochondria, thereby impacting cellular energy production and metabolic activities . This compound can modulate the expression of genes involved in lipid metabolism and oxidative stress response. Furthermore, this compound has been shown to alter cell signaling pathways related to inflammation and apoptosis, highlighting its potential role in regulating cell survival and death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific receptors and enzymes, leading to the activation or inhibition of signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of enzymes such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C in its pure form, but its stability decreases when dissolved in solvents . Over time, this compound may undergo oxidation or hydrolysis, leading to the formation of degradation products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in mitochondrial activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance mitochondrial function and improve metabolic efficiency. At high doses, this compound may exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the beneficial effects of the compound are only seen within a specific dosage range. Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and eicosanoid biosynthesis. It is metabolized by enzymes such as lipases and esterases to release eicosatrienoic acid, which can then be further converted into bioactive eicosanoids . These eicosanoids play crucial roles in regulating inflammation, immune response, and cellular signaling. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in lipid and energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins facilitate its intracellular transport, ensuring its delivery to target sites such as mitochondria and lipid droplets . This compound can also interact with membrane transporters, influencing its uptake and distribution across different cellular compartments. The localization and accumulation of this compound within cells are critical for its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the mitochondria, where it supports mitochondrial replication and function . Additionally, this compound can be found in lipid droplets, where it participates in lipid storage and metabolism. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Properties
IUPAC Name |
methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-YSTUJMKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344871 | |
Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-96-2 | |
Record name | Methyl (11Z,14Z,17Z)-eicosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.